3-Methylbutyl tosylate

Descripción general

Descripción

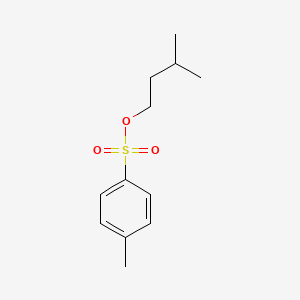

3-Methylbutyl tosylate is an organic compound with the chemical formula C11H16O2S. It is an ester derived from tosylate acid and 3-methyl-1-butanol. This compound is known for its role as a good leaving group in various organic reactions, making it a valuable intermediate in synthetic organic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methylbutyl tosylate is typically synthesized by reacting 3-methyl-1-butanol with para-toluene sulfonyl chloride (Ts-Cl) in the presence of a base such as pyridine. The reaction proceeds as follows:

3-Methyl-1-butanol+Ts-Cl→3-Methylbutyl tosylate+HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylbutyl tosylate undergoes various types of reactions, including:

Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Common nucleophiles include halides, cyanides, and alkoxides.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium iodide (NaI) in acetone, potassium cyanide (KCN) in dimethyl sulfoxide (DMSO), and sodium methoxide (NaOMe) in methanol.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in tert-butanol are commonly used.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include alkyl halides, nitriles, and ethers.

Elimination Reactions: The major product is typically an alkene

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Methylbutyl tosylate is primarily used as an intermediate in organic synthesis. Its ability to act as a good leaving group makes it valuable for nucleophilic substitution reactions. Common applications include:

- Synthesis of complex organic molecules.

- Development of new synthetic methodologies.

Table 1: Common Nucleophiles and Products from Reactions with this compound

| Nucleophile | Reaction Type | Major Product |

|---|---|---|

| Sodium iodide (NaI) | Nucleophilic substitution | 3-Methylbutyl iodide |

| Potassium cyanide (KCN) | Nucleophilic substitution | 3-Methylbutylnitrile |

| Sodium methoxide (NaOMe) | Nucleophilic substitution | 3-Methylbutylether |

| Potassium tert-butoxide (KOtBu) | Elimination | Alkene |

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role as a precursor allows for the efficient construction of compounds that exhibit biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be transformed into potent anticancer agents through strategic modifications. For instance, the synthesis of specific inhibitors targeting cancer pathways often begins with this tosylate as a key building block.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals, including:

- Polymers

- Resins

- Other advanced materials

Table 2: Industrial Uses of this compound

| Application Area | Specific Use |

|---|---|

| Polymer Production | Used in the synthesis of polymer precursors |

| Specialty Chemicals | Intermediate for various chemical syntheses |

Biochemical Pathways

In biochemical contexts, the hydrolysis of this compound can lead to the formation of biologically relevant molecules like 3-methylbutanol and p-toluenesulfonic acid. These products can influence cellular processes such as signaling pathways and gene expression.

Mecanismo De Acción

The mechanism by which 3-methylbutyl tosylate exerts its effects is primarily through its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state by delocalizing the negative charge through resonance, facilitating the departure of the leaving group. This makes the compound highly reactive and efficient in promoting these reactions .

Comparación Con Compuestos Similares

Methanesulfonate (Mesylate): Similar to tosylate, methanesulfonate is another sulfonate ester used as a leaving group in organic synthesis.

Trifluoromethanesulfonate (Triflate): Known for its excellent leaving group ability, triflate is often used in reactions requiring high reactivity.

Bromide and Chloride: These halides are also common leaving groups but are generally less reactive compared to tosylate and triflate.

Uniqueness of 3-Methylbutyl Tosylate: this compound is unique due to its balance of reactivity and stability. While it is a highly effective leaving group, it is also relatively stable under standard storage conditions, making it a practical choice for various synthetic applications .

Actividad Biológica

3-Methylbutyl tosylate (C12H18O3S) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group, which enhances its reactivity and biological interactions. The structure can be represented as follows:

This compound is often used in organic synthesis as a leaving group due to its stability and ability to facilitate nucleophilic substitutions.

The biological activity of this compound primarily stems from its role as an electrophile that can react with nucleophiles in biological systems. This reactivity can lead to various outcomes, such as enzyme inhibition or modulation of signaling pathways.

- Enzyme Inhibition : Studies have indicated that compounds containing tosyl groups can inhibit specific enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.

- Cellular Signaling : The compound may also influence cellular signaling pathways through interactions with proteins involved in signal transduction.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Study on Cytotoxicity : A study demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The IC50 values for various cell lines were reported, indicating a dose-dependent response.

- In Vivo Studies : Research involving animal models has shown that administration of this compound led to significant changes in metabolic profiles, affecting liver enzymes and indicating possible hepatotoxicity at higher doses.

Table 1: Biological Activity Summary

Safety and Toxicology

While the biological activity of this compound presents potential therapeutic avenues, safety assessments are crucial. Toxicological studies indicate that the compound may exhibit hepatotoxic effects at elevated concentrations. Therefore, careful dosage regulation is necessary when considering its application in therapeutic contexts.

Propiedades

IUPAC Name |

3-methylbutyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3S/c1-10(2)8-9-15-16(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZZZZSXMTUGGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574796 | |

| Record name | 3-Methylbutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2431-75-6 | |

| Record name | 3-Methylbutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.